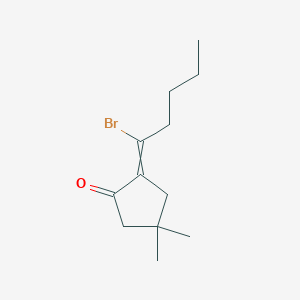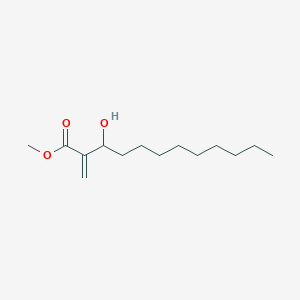
Methyl 3-hydroxy-2-methylidenedodecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-hydroxy-2-methylidenedodecanoate is an organic compound with the molecular formula C13H24O3 It is a derivative of dodecanoic acid, featuring a hydroxyl group and a methylene group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-hydroxy-2-methylidenedodecanoate typically involves the esterification of 3-hydroxy-2-methylidenedodecanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
3-hydroxy-2-methylidenedodecanoic acid+methanolacid catalystMethyl 3-hydroxy-2-methylidenedodecanoate+water
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification process, allowing for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 3-hydroxy-2-methylidenedodecanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The methylene group can be reduced to form a saturated compound.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like thionyl chloride (SOCl2) for halogenation or alkyl halides for alkylation.
Major Products:
Oxidation: Formation of 3-oxo-2-methylidenedodecanoate or 3-carboxy-2-methylidenedodecanoate.
Reduction: Formation of methyl 3-hydroxy-2-methyldodecanoate.
Substitution: Formation of methyl 3-chloro-2-methylidenedodecanoate or methyl 3-alkyl-2-methylidenedodecanoate.
Applications De Recherche Scientifique
Methyl 3-hydroxy-2-methylidenedodecanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and surfactants.
Mécanisme D'action
The mechanism of action of Methyl 3-hydroxy-2-methylidenedodecanoate involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with biological molecules. The methylene group can undergo various chemical transformations, contributing to the compound’s versatility in different applications.
Comparaison Avec Des Composés Similaires
Methyl 3-hydroxy-2-methylidenedodecanoate can be compared with other similar compounds, such as:
Methyl 3-hydroxy-2-methylenebutyrate: A shorter-chain analog with similar reactivity but different physical properties.
Methyl 3-hydroxy-2-methylidenedecanoate: A compound with a similar structure but a shorter carbon chain, affecting its solubility and reactivity.
Methyl 3-hydroxy-2-methylidenetetradecanoate: A longer-chain analog with different physical and chemical properties.
The uniqueness of this compound lies in its specific carbon chain length and functional groups, which confer distinct properties and applications compared to its analogs.
Propriétés
Numéro CAS |
682350-74-9 |
|---|---|
Formule moléculaire |
C14H26O3 |
Poids moléculaire |
242.35 g/mol |
Nom IUPAC |
methyl 3-hydroxy-2-methylidenedodecanoate |
InChI |
InChI=1S/C14H26O3/c1-4-5-6-7-8-9-10-11-13(15)12(2)14(16)17-3/h13,15H,2,4-11H2,1,3H3 |
Clé InChI |
GIVJGSCMDUSQIN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC(C(=C)C(=O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


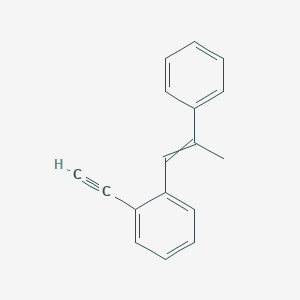
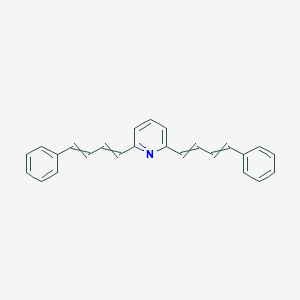
![5,5'-[Sulfanediylbis(methylene)]bis(5-methylimidazolidine-2,4-dione)](/img/structure/B12525221.png)
![2-(2,6-Difluorophenyl)-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B12525229.png)
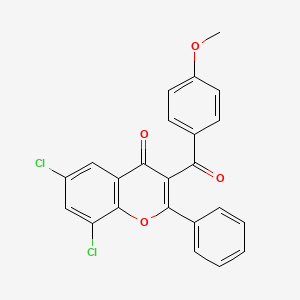



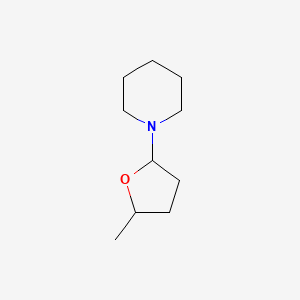
![Benzamide, N-[6-[(6,7-dimethoxy-4-quinolinyl)oxy]-1-methyl-1H-indazol-3-yl]-3-(trifluoromethyl)-](/img/structure/B12525275.png)
![2-Bromo-1,3-bis{[2-(2-chloroethoxy)ethoxy]methyl}benzene](/img/structure/B12525276.png)
![1,3-Dimethoxy-4-[(E)-1-phenylbut-1-en-3-yl]benzene](/img/structure/B12525284.png)

